4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
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Overview
Description
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound with a unique structure that combines a pyrazole ring with a benzene ring substituted with methoxy and phenoxy groups.
Scientific Research Applications
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its chemical properties and how it interacts with other substances in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the hydroxylation of the benzene ring to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQDBWJWMOSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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